molecular formula C15H23NO5 B12765654 (2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester CAS No. 110998-15-7

(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester

Cat. No.: B12765654
CAS No.: 110998-15-7
M. Wt: 297.35 g/mol
InChI Key: XGXAVNHACSQRHY-YRNVUSSQSA-N
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Description

(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by the presence of a piperidine ring with four methyl groups and a keto group, along with a maleic acid dimethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with maleic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters or amides.

Scientific Research Applications

(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of (2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester.

    4-Oxo-2,2,6,6-tetramethylpiperidine 1-oxyl: A related compound with similar structural features but different reactivity.

    2,2,6,6-Tetramethylpiperidine: Another structurally related compound used in various chemical reactions.

Uniqueness

This compound is unique due to its combination of a piperidine ring with a maleic acid ester moiety, providing distinct reactivity and applications. Its stability and versatility make it valuable in both research and industrial contexts.

Properties

CAS No.

110998-15-7

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

dimethyl (E)-2-(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl)but-2-enedioate

InChI

InChI=1S/C15H23NO5/c1-14(2)8-10(17)9-15(3,4)16(14)11(13(19)21-6)7-12(18)20-5/h7H,8-9H2,1-6H3/b11-7+

InChI Key

XGXAVNHACSQRHY-YRNVUSSQSA-N

Isomeric SMILES

CC1(CC(=O)CC(N1/C(=C/C(=O)OC)/C(=O)OC)(C)C)C

Canonical SMILES

CC1(CC(=O)CC(N1C(=CC(=O)OC)C(=O)OC)(C)C)C

Origin of Product

United States

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